![molecular formula C7H6F2N2O B2943223 2,4-Difluorophenylurea CAS No. 145602-64-8](/img/structure/B2943223.png)
2,4-Difluorophenylurea
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Overview
Description
2,4-Difluorophenylurea is a chemical compound with the molecular formula C7H6F2N2O . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 2,4-Difluorophenylurea consists of a phenyl ring substituted with two fluorine atoms and a urea group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
2,4-Difluorophenylurea has a molecular weight of 172.13 g/mol . Its physical and chemical properties such as melting point, boiling point, and solubility can be determined using standard laboratory techniques .Scientific Research Applications
Herbicide Efficacy and Crop Safety
2,4-Difluorophenylurea: is studied for its role in the efficacy of herbicides and their safety profile when used on crops. Research has shown that the timing and dosage of herbicide application can significantly affect crop safety. For instance, low-dose applications of herbicides related to 2,4-Difluorophenylurea have been evaluated for their impact on watermelon, where early application before flowering has shown to cause more injury and reduce yields .
Environmental Fate of Herbicides
The environmental fate of herbicides, including those with 2,4-Difluorophenylurea, is a critical area of study. It involves understanding how these compounds move through and affect the environment. For example, the mobility of these herbicides in soil and their potential to reach water sources is a concern that requires thorough investigation to ensure environmental protection .
Photolysis on Plant Surfaces
Sunlight photolysis of herbicides, such as 2,4-Difluorophenylurea analogs, on plant surfaces is another significant research area. This process affects the persistence and activity of herbicides on foliage. Studies have examined how different surfaces, like leaf cuticular wax, influence the photolysis rate and the subsequent environmental impact of these herbicides .
Pesticide Residue Analysis
Analyzing the residues of pesticides, including 2,4-Difluorophenylurea, in agricultural products is essential for food safety. Research focuses on detecting these residues in marketable fruits and vegetables to ensure they are within safe consumption limits. The presence of such compounds is monitored to prevent potential health risks to consumers .
Fluorophore Stabilization in Life Sciences
In the life sciences, 2,4-Difluorophenylurea may be used in the stabilization of fluorophores. These stabilized fluorophores are crucial for various applications, including single-molecule studies, resonance energy transfer (FRET), and super-resolution microscopy. This enables non-invasive studies on biological systems and contributes to advancements in medical research .
Metabolite Analysis in Soil
2,4-Difluorophenylurea is also relevant in the study of soil metabolites. As a metabolite of certain pesticides, its presence and concentration in soil can indicate the breakdown and transformation of these substances. Understanding its behavior in soil helps in assessing the long-term environmental impact of pesticide use .
Future Directions
Mechanism of Action
Target of Action
It is known to be a metabolite of the pesticide teflubenzuron , which primarily targets insect growth by inhibiting chitin synthesis in insect larvae
Mode of Action
It’s parent compound, teflubenzuron, acts by inhibiting the production of chitin, a major component of the exoskeleton in insects . This results in the inability of the insect to molt, leading to its death
Biochemical Pathways
It is known that its parent compound, teflubenzuron, interferes with the chitin synthesis pathway in insects . This disruption prevents the formation of a new exoskeleton during molting, leading to the death of the insect . It’s possible that 2,4-Difluorophenylurea may affect similar pathways, but more research is needed to confirm this.
Pharmacokinetics
As a metabolite of teflubenzuron, it is likely to share some pharmacokinetic properties with its parent compound. Teflubenzuron is known to be moderately mobile in the environment , which could impact the bioavailability of 2,4-Difluorophenylurea.
Result of Action
Its parent compound, teflubenzuron, is known to cause death in insects by preventing the formation of a new exoskeleton during molting
Action Environment
The action of 2,4-Difluorophenylurea is likely to be influenced by environmental factors, given that it is a metabolite of a pesticide. Teflubenzuron, its parent compound, is known to be moderately mobile in the environment . This suggests that the action, efficacy, and stability of 2,4-Difluorophenylurea could be influenced by factors such as soil type, temperature, and moisture levels.
properties
IUPAC Name |
(2,4-difluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O/c8-4-1-2-6(5(9)3-4)11-7(10)12/h1-3H,(H3,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBRRSKIPTXBCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Difluorophenyl)urea | |
CAS RN |
145602-64-8 |
Source
|
Record name | (2,4-DIFLUOROPHENYL)UREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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